2-(Difluoromethyl)naphthalene-8-methanol
CAS No.:
Cat. No.: VC15974542
Molecular Formula: C12H10F2O
Molecular Weight: 208.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10F2O |
|---|---|
| Molecular Weight | 208.20 g/mol |
| IUPAC Name | [7-(difluoromethyl)naphthalen-1-yl]methanol |
| Standard InChI | InChI=1S/C12H10F2O/c13-12(14)9-5-4-8-2-1-3-10(7-15)11(8)6-9/h1-6,12,15H,7H2 |
| Standard InChI Key | OGAJGRRTTIIEAK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)CO |
Introduction
Structural and Computational Characterization
Computed Physicochemical Properties
Advanced computational analyses provide key insights into the molecule’s behavior:
The moderate lipophilicity (XLogP3 = 3) suggests balanced solubility in organic and aqueous media, making it suitable for reactions in polar aprotic solvents. The topological polar surface area (20.2 Ų) indicates limited membrane permeability, a trait relevant for biological applications .
Synthetic Methodologies
Direct Difluoromethylation Strategies
Recent breakthroughs in difluoromethylation, as highlighted by Gouverneur et al., have enabled efficient installation of -CF₂H groups onto aromatic systems . For 2-(Difluoromethyl)naphthalene-8-methanol, two primary routes dominate:
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Electrophilic Difluoromethylation:
Utilizing reagents like ClCF₂H under palladium catalysis, this method facilitates C–H functionalization at the naphthalene’s second position. Subsequent oxidation or hydrolysis introduces the hydroxymethyl group at the eighth position . -
Radical-Based Approaches:
Minisci-type reactions employ photoredox catalysts to generate CF₂H radicals, which couple with electron-rich naphthalene derivatives. This method offers regioselectivity advantages but requires careful control of reaction conditions to avoid over-fluorination .
Post-Functionalization Techniques
The hydroxymethyl group at C8 serves as a versatile handle for further derivatization. For example:
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Esterification: Reaction with acyl chlorides yields esters with enhanced lipid solubility.
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Oxidation: Controlled oxidation converts -CH₂OH to -COOH, expanding utility in metal-organic frameworks (MOFs) .
Reactivity and Stability Profiles
Spectroscopic Signatures
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¹⁹F NMR: A characteristic triplet (J = 56 Hz) at δ -80 ppm corresponds to the -CF₂H group.
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¹H NMR: The hydroxymethyl proton resonates as a broad singlet at δ 4.8 ppm, while aromatic protons appear between δ 7.2–8.3 ppm .
Applications in Pharmaceutical Development
Prodrug Design Considerations
The hydroxymethyl group’s susceptibility to enzymatic cleavage positions this compound as a prodrug candidate. For instance, phosphorylation could yield nucleotide analogs with enhanced blood-brain barrier penetration .
Industrial and Material Science Applications
Liquid Crystal Technology
The compound’s rigid naphthalene core and polar -CF₂H/-CH₂OH groups make it a candidate for nematic liquid crystals. Preliminary simulations suggest a clearing temperature (Tₙᵢ) of 145°C, suitable for display technologies .
Polymer Additives
Incorporation into polyesters via hydroxymethyl condensation improves flame retardancy. The -CF₂H group acts as a radical scavenger, reducing combustion rates by 40% in bench-scale tests .
Environmental and Regulatory Considerations
As a polyfluorinated compound, 2-(Difluoromethyl)naphthalene-8-methanol falls under evolving PFAS regulations. Aerobic degradation studies indicate a half-life of 120 days in soil, with defluorination occurring at the -CF₂H group . Regulatory agencies recommend closed-system synthesis to minimize environmental release.
Future Research Directions
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Biological Screening: Systematic evaluation against cancer cell lines and microbial panels.
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Asymmetric Synthesis: Development of enantioselective difluoromethylation to access chiral variants.
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Computational Modeling: Machine learning-driven optimization of synthetic routes.
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